Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-
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Overview
Description
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is a complex carbohydrate derivative with the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol . This compound is primarily used in proteomics research and is known for its solubility in chloroform, dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside involves several steps. One common method includes the protection of hydroxyl groups, selective methylation, and benzylation . The reaction conditions typically involve the use of solvents like chloroform and dichloromethane, and reagents such as methyl iodide and benzyl chloride .
Chemical Reactions Analysis
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution and oxidation . Common reagents used in these reactions include sodium iodide, acetic anhydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide can lead to the formation of iodinated derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of proteomics . It is used as a building block for the synthesis of more complex carbohydrates and glycosides, which are essential in studying protein-carbohydrate interactions . Additionally, it has potential therapeutic applications due to its structural similarity to biologically active molecules. In the field of medicine, it can be used to develop novel drugs targeting specific carbohydrate-binding proteins.
Mechanism of Action
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside involves its interaction with carbohydrate-binding proteins . These interactions can modulate various biological processes, including cell signaling and immune responses . The compound’s molecular structure allows it to bind specifically to certain proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside can be compared to other similar compounds such as Methyl 6-deoxy-3-C-methyl-2-O-benzyl-4-O-methyl-α-L-talopyranoside and Methyl 6-deoxy-3-C-methyl-α-L-mannopyranoside . These compounds share similar structural features but differ in their specific functional groups and stereochemistry . The uniqueness of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside lies in its specific methylation and benzylation pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3 |
InChI Key |
DNQLPGZLKBRKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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